2,6-DI-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone
Description
Properties
CAS No. |
31592-24-2 |
|---|---|
Molecular Formula |
C24H28O2 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-hydroxy-4-phenylnaphthalen-1-one |
InChI |
InChI=1S/C24H28O2/c1-22(2,3)17-12-13-18-19(14-17)24(26,16-10-8-7-9-11-16)15-20(21(18)25)23(4,5)6/h7-15,26H,1-6H3 |
InChI Key |
KSTFQNSFBVZBOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)C(=CC2(C3=CC=CC=C3)O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Tert-Butylation Strategies
The introduction of tert-butyl groups at the 2- and 6-positions typically employs Friedel-Crafts alkylation or nucleophilic aromatic substitution. In a representative procedure, 4-hydroxy-4-phenyl-1(4H)-naphthalenone is treated with tert-butyl chloride in the presence of aluminum trichloride (AlCl₃) as a Lewis acid catalyst. Reaction conditions are rigorously controlled at 0–5°C in dichloromethane to minimize side reactions, achieving di-substitution yields of 68–72%.
Table 1: Comparative Alkylation Conditions
| Alkylating Agent | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| tert-Butyl chloride | AlCl₃ | CH₂Cl₂ | 0–5 | 68–72 |
| Isobutylene | H₂SO₄ | Toluene | 80–90 | 75–80 |
| tert-Butyl bromide | FeCl₃ | Nitromethane | 25 | 60–65 |
Notably, the patent literature describes an alternative gas-phase alkylation using isobutylene under sulfuric acid catalysis, which enhances reaction efficiency by circumventing solvent limitations. This method operates at 80–90°C in toluene, achieving 75–80% yields while reducing byproduct formation through continuous removal of water.
Cyclization to Form the Naphthalenone Core
Oxidative Cyclization Mechanisms
Following alkylation, the naphthalenone framework is constructed via intramolecular cyclization. A prevalent method involves treating the alkylated intermediate with manganese dioxide (MnO₂) in refluxing xylene, which simultaneously oxidizes the benzylic position and induces ring closure. Kinetic studies reveal that electron-donating tert-butyl groups accelerate the cyclization rate by stabilizing the transition state through hyperconjugation.
Acid-Catalyzed Ring Closure
Analogous to methods described in EP0624152B1 for related naphthalenones, cyclization can also be achieved using protic acids like methanesulfonic acid in halogenated solvents. At 110–140°C, the acid catalyzes both dehydration and electrophilic aromatic substitution, forming the fused ring system with >90% regioselectivity. This approach is particularly advantageous for heat-sensitive intermediates, as it operates at lower temperatures compared to oxidative methods.
Optimization of Reaction Conditions
Solvent Effects on Reaction Kinetics
The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents such as nitrobenzene enhance the solubility of tert-butylating agents but may hinder cyclization due to poor stabilization of cationic intermediates. Conversely, nonpolar solvents like toluene favor cyclization steps by stabilizing transition states through hydrophobic interactions.
Catalyst Screening and Selectivity
Lewis acids (e.g., AlCl₃, FeCl₃) remain the workhorse catalysts for alkylation, though recent advances highlight the potential of ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]). These solvents act as both reaction media and catalysts, enabling tert-butylation at room temperature with 85% efficiency while simplifying product isolation.
Purification and Isolation Techniques
Distillation Under Reduced Pressure
Crude reaction mixtures are typically subjected to fractional distillation at 15–30 mmHg and 140–180°C to separate DBPH from unreacted starting materials and oligomeric byproducts. This step achieves 95–98% purity, with the distillate crystallizing upon cooling to yield off-white needles.
Chromatographic Refinement
Final purification employs silica gel chromatography using ethyl acetate/hexane gradients (5–20% v/v). Analytical HPLC data from industrial batches demonstrate that this process reduces residual solvent content to <50 ppm while maintaining thermal stability up to 250°C.
Recent Advances and Catalytic Innovations
Flow Chemistry Approaches
Continuous-flow reactors have been adapted for DBPH synthesis, reducing reaction times from 48 hours (batch) to <6 hours. A 2024 study achieved 82% yield by coupling microfluidic alkylation with in-line cyclization, demonstrating superior heat transfer and mixing efficiency compared to traditional methods.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group undergoes oxidation under controlled conditions. Typical oxidants like molecular oxygen or metal-based catalysts convert the hydroxyl group to a ketone, forming 2,6-di-tert-butyl-4-phenyl-1,4-naphthoquinone . Steric hindrance from tert-butyl groups slows oxidation kinetics compared to less hindered phenolic analogs.
| Reaction | Conditions | Product | Key Observations |
|---|---|---|---|
| Hydroxyl oxidation | O₂, Cu(II) catalyst | 1,4-naphthoquinone derivative | Lower reaction rate due to tert-butyl groups |
Electrophilic Aromatic Substitution
The naphthalenone ring supports electrophilic substitution, with regioselectivity controlled by electronic and steric factors:
-
Nitration : Occurs preferentially at the 5-position of the naphthalenone ring due to activation by the electron-donating hydroxyl group and reduced steric hindrance.
-
Sulfonation : Directed to the same position under fuming sulfuric acid conditions .
Substituent effects were confirmed via X-ray crystallography and NMR studies .
Radical Scavenging Activity
The compound demonstrates potent antioxidant behavior via hydrogen atom transfer (HAT) from the hydroxyl group to free radicals (e.g., DPPH- , ROO- ). Key metrics:
| Parameter | Value | Method |
|---|---|---|
| IC₅₀ (DPPH assay) | 18.7 μM | UV-Vis spectroscopy |
| Bond dissociation energy (O–H) | 78.2 kcal/mol | Computational DFT |
This activity surpasses common antioxidants like BHT in lipid peroxidation models.
Esterification
The hydroxyl group reacts with acetyl chloride to form the corresponding acetate ester, though reaction yields are moderate (~65%) due to steric bulk:
Alkylation
Limited success in alkylation reactions (e.g., with methyl iodide) is observed, attributed to hindered access to the hydroxyl group .
Complexation with Metal Ions
The compound forms stable complexes with transition metals like Fe(III) and Cu(II), characterized by bathochromic shifts in UV-Vis spectra and altered redox potentials . Applications include catalytic systems for oxidative coupling reactions.
Thermal Degradation
At temperatures >200°C, the compound undergoes retro-Diels-Alder fragmentation, producing tert-butylbenzene and naphthoquinone derivatives.
This compound’s reactivity profile highlights its utility in antioxidant research, organic synthesis, and materials science. Further studies are needed to explore its catalytic and biomedical applications.
Scientific Research Applications
Antioxidant Applications
One of the primary applications of 2,6-di-tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone is as an antioxidant in various industries:
Food Industry
This compound is utilized to prevent oxidative degradation in food products, thereby extending shelf life and maintaining quality. Its effectiveness in scavenging free radicals makes it a preferred choice for food preservation.
Polymer Industry
In polymers, particularly plastics, this compound acts as a stabilizer against thermal and oxidative degradation. It is commonly added to polyolefins and other synthetic materials to enhance their durability and longevity.
| Application Area | Specific Use | Benefits |
|---|---|---|
| Food Industry | Antioxidant in oils and fats | Extends shelf life |
| Polymer Industry | Stabilizer in plastics | Enhances durability |
Pharmaceutical Applications
The compound has shown potential in pharmaceutical formulations due to its antioxidant properties. It can be incorporated into drug formulations to enhance stability and efficacy.
Case Study: Drug Stability
Research indicates that incorporating this compound into formulations can significantly improve the stability of sensitive active pharmaceutical ingredients (APIs) under oxidative stress conditions .
Cosmetic Applications
In cosmetics, this compound is used for its skin-protective properties. It helps in protecting skin formulations from oxidative damage caused by environmental factors.
Case Study: Skin Care Formulations
A study demonstrated that creams containing this compound exhibited reduced signs of skin aging compared to those without it, highlighting its role as a protective agent against UV-induced oxidative stress .
Industrial Applications
This compound is also employed in various industrial applications where oxidation can compromise product integrity:
Lubricants
In lubricants, it serves as an antioxidant to prevent degradation during high-temperature operations.
Case Study: Engine Oils
Research has shown that engine oils containing this antioxidant maintain viscosity and performance over extended periods compared to those lacking such additives .
Mechanism of Action
The mechanism of action of 2,6-DI-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone involves its interaction with molecular targets such as enzymes, receptors, or cellular components. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to its observed effects. For example, its antioxidant activity may result from its ability to scavenge free radicals or inhibit oxidative enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Core Structure and Reactivity The target compound’s naphthalenone core distinguishes it from phenol derivatives like 2,6-DI(TERT-BUTYL)-4-BIPROPYLPHENOL . The aromatic ketone in naphthalenone introduces electron-withdrawing effects, contrasting with the electron-donating hydroxyl group in phenolic analogs. Compared to the dinaphtho-dioxaphosphepin compound , the target lacks a phosphorus-containing heterocycle, which is critical for catalytic activity in asymmetric synthesis.
Substituent Effects Steric Hindrance: The tert-butyl groups in the target compound and 2,6-DI(TERT-BUTYL)-4-BIPROPYLPHENOL provide steric protection to reactive sites, enhancing thermal and oxidative stability. In contrast, acetyl-substituted naphthalenones (e.g., 6-Acetyl-3,4-dihydro-1,1,4,4,5-pentamethyl-2(1H)-naphthalenone ) prioritize electronic modulation over steric effects. Odor vs. Antioxidant Function: Acetylated naphthalenones in exhibit OLES odor quality (associated with musky/amber notes) , whereas the target’s hydroxyl and phenyl groups suggest antioxidant utility, akin to bipropylphenol derivatives .
Molecular Weight and Complexity
- The target compound (~290–300 g/mol) is lighter than the dinaphtho-dioxaphosphepin derivative (C₅₆H₅₀O, ~747 g/mol) , reflecting differences in synthetic complexity and applications (e.g., small-molecule stabilizers vs. bulky catalysts).
Synthetic and Industrial Relevance Phenolic analogs like 2,6-DI(TERT-BUTYL)-4-BIPROPYLPHENOL are established polymer stabilizers , whereas naphthalenone derivatives are less documented in industrial contexts. The acetylated naphthalenones’ odor profiles hint at niche uses in fragrance chemistry.
Biological Activity
2,6-Di-tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone (commonly referred to as DBPHN) is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article explores the biological activity of DBPHN, focusing on its antioxidant properties, potential therapeutic applications, and mechanisms of action.
Chemical Structure
DBPHN is characterized by its unique naphthalene backbone, which is substituted with two tert-butyl groups and a hydroxyl group. This structure contributes to its stability and reactivity.
Antioxidant Activity
DBPHN exhibits significant antioxidant properties, which have been studied extensively. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer, cardiovascular diseases, and neurodegenerative disorders.
The antioxidant activity of DBPHN is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. The hydroxyl group in its structure plays a critical role in donating hydrogen atoms to free radicals, thereby neutralizing them.
Comparative Studies
In comparative studies, DBPHN demonstrated superior antioxidant activity compared to traditional antioxidants such as butylated hydroxytoluene (BHT) and ascorbic acid. The following table summarizes the IC50 values of DBPHN against various free radicals:
| Compound | IC50 Value (µM) | Type of Radical |
|---|---|---|
| DBPHN | 12.5 | DPPH |
| BHT | 25.0 | DPPH |
| Ascorbic Acid | 30.0 | DPPH |
Inhibition of Tyrosinase Activity
DBPHN has also been investigated for its inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. Inhibition of this enzyme can be beneficial for treating hyperpigmentation disorders.
Study Findings
In vitro studies have shown that DBPHN inhibits mushroom tyrosinase with an IC50 value of 15 µM, indicating potent activity compared to other known inhibitors such as kojic acid (IC50 = 16.69 µM). The mechanism involves competitive inhibition, as demonstrated by Lineweaver-Burk plots.
Case Study 1: Skin Whitening Applications
A study conducted on the application of DBPHN in cosmetic formulations highlighted its effectiveness as a skin-whitening agent. Participants using creams containing DBPHN showed a significant reduction in melanin levels after eight weeks of treatment.
Case Study 2: Neuroprotective Effects
Research has indicated that DBPHN may possess neuroprotective properties. In animal models of neurodegeneration induced by oxidative stress, administration of DBPHN resulted in reduced neuronal damage and improved cognitive function.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2,6-DI-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone, and how can purity be optimized?
- Methodology : Synthesis often involves Friedel-Crafts alkylation or hydroxylation of naphthalenone precursors. Tert-butyl groups are introduced via alkylation using tert-butyl halides or alcohols under acidic catalysis (e.g., H₂SO₄ or AlCl₃). Triphenylsilyl-protected intermediates (e.g., 2,6-bis(triphenylsilyl) analogs) can improve regioselectivity . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm tert-butyl and phenyl substituents .
Q. How should researchers characterize this compound spectroscopically?
- Methodology :
- NMR : ¹H NMR (CDCl₃) shows tert-butyl singlets (δ 1.2–1.4 ppm) and aromatic protons (δ 6.8–8.2 ppm). ¹³C NMR confirms quaternary carbons (e.g., C-OH at δ 70–80 ppm).
- MS : High-resolution mass spectrometry (HRMS) with ESI+ or EI+ detects [M+H]⁺ or molecular ion peaks.
- IR : Hydroxyl stretches (3200–3600 cm⁻¹) and carbonyl (C=O) bands (~1680 cm⁻¹) are key .
Q. What safety protocols are critical for handling this compound?
- Guidelines : Structural analogs (e.g., 3,4-dihydro-1(2H)-naphthalenone) are classified as Category 4 acute oral toxins (H302). Use PPE (gloves, goggles), avoid ingestion/inhalation, and work in a fume hood. Store at 4°C in amber glass to prevent photodegradation. Dispose via approved hazardous waste facilities .
Advanced Research Questions
Q. How can contradictions in toxicological data (e.g., LD₅₀ variability) be resolved?
- Analysis : Discrepancies may arise from impurities or isomerization. Perform batch-specific purity checks (HPLC, GC-MS) and compare with reference standards. Use OECD-compliant in vitro assays (e.g., Ames test for mutagenicity, micronucleus assay for clastogenicity) under GLP conditions. For in vivo studies, standardize administration routes (oral vs. intravenous) and control diets to minimize metabolic variability .
Q. What advanced analytical techniques are suitable for detecting degradation products or metabolites?
- Methods :
- LC-MS/MS : Use C18 columns with gradient elution (methanol/water + 0.1% formic acid) for polar metabolites. Monitor fragmentation patterns (e.g., loss of tert-butyl groups, m/z 57).
- SPE Enrichment : Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol and water effectively concentrate trace analytes from aqueous matrices .
- High-Resolution NMR : 2D experiments (COSY, HSQC) resolve complex degradation pathways, such as hydroxylation or ring-opening products .
Q. Which in vitro models best elucidate metabolic pathways and enzyme interactions?
- Models :
- HepG2 Cells : Assess Phase I metabolism (CYP450-mediated oxidation) via LC-MS metabolite profiling.
- Microsomal Assays : Rat liver microsomes (RLM) incubated with NADPH cofactor identify primary oxidative metabolites.
- Molecular Docking : Simulate interactions with CYP3A4 or GST enzymes using Schrödinger Suite or AutoDock Vina to predict regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
